

Spectroscopic Profile of 4-Methoxy-2-methylphenyl isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl isocyanate

Cat. No.: B1302013

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **4-Methoxy-2-methylphenyl isocyanate** ($C_9H_9NO_2$), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental data for this specific molecule is not widely published, this guide consolidates predicted data, characteristic spectral features, and data from analogous compounds to provide a robust analytical profile.

Molecular Structure and Properties

4-Methoxy-2-methylphenyl isocyanate possesses a phenyl ring substituted with a methoxy group, a methyl group, and a highly reactive isocyanate functional group. These features give rise to a distinct spectroscopic fingerprint.

- Molecular Formula: $C_9H_9NO_2$
- Molecular Weight: 163.17 g/mol
- CAS Number: 60385-06-0

Spectral Data Summary

The following tables summarize the expected and observed spectral data for **4-Methoxy-2-methylphenyl isocyanate** and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **4-Methoxy-2-methylphenyl isocyanate**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
CH ₃ (Aromatic)	~2.2 - 2.4	Singlet (s)
OCH ₃	~3.8	Singlet (s)
Aromatic H	~6.7 - 7.1	Multiplet (m)

Note: Predictions are based on standard chemical shift values and analysis of similar structures.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Methoxy-2-methylphenyl isocyanate**

Carbon Atom	Predicted Chemical Shift (δ, ppm)
CH ₃ (Aromatic)	~17 - 21
OCH ₃	~55 - 56
Aromatic C-H	~110 - 130
Aromatic C-O	~155 - 160
Aromatic C-N	~130 - 140
Aromatic C-C	~120 - 140
N=C=O	~125 - 130

Note: Predicted values are derived from computational models and data from analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Isocyanate (N=C=O)	~2250 - 2275	Strong, Sharp
C-H (Aromatic)	~3000 - 3100	Medium
C-H (Aliphatic)	~2850 - 3000	Medium
C=C (Aromatic)	~1500 - 1600	Medium to Strong
C-O (Aryl Ether)	~1230 - 1270 (asymmetric) & ~1020-1075 (symmetric)	Strong

The most prominent and diagnostic peak is the strong, sharp absorption of the isocyanate group around 2270 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions[1]

Adduct	Predicted m/z
[M] ⁺	163.06
[M+H] ⁺	164.07
[M+Na] ⁺	186.05

Note: These values are computationally predicted. The molecular ion peak (M⁺) is expected at m/z \approx 163, corresponding to the molecular weight of the compound.[1]

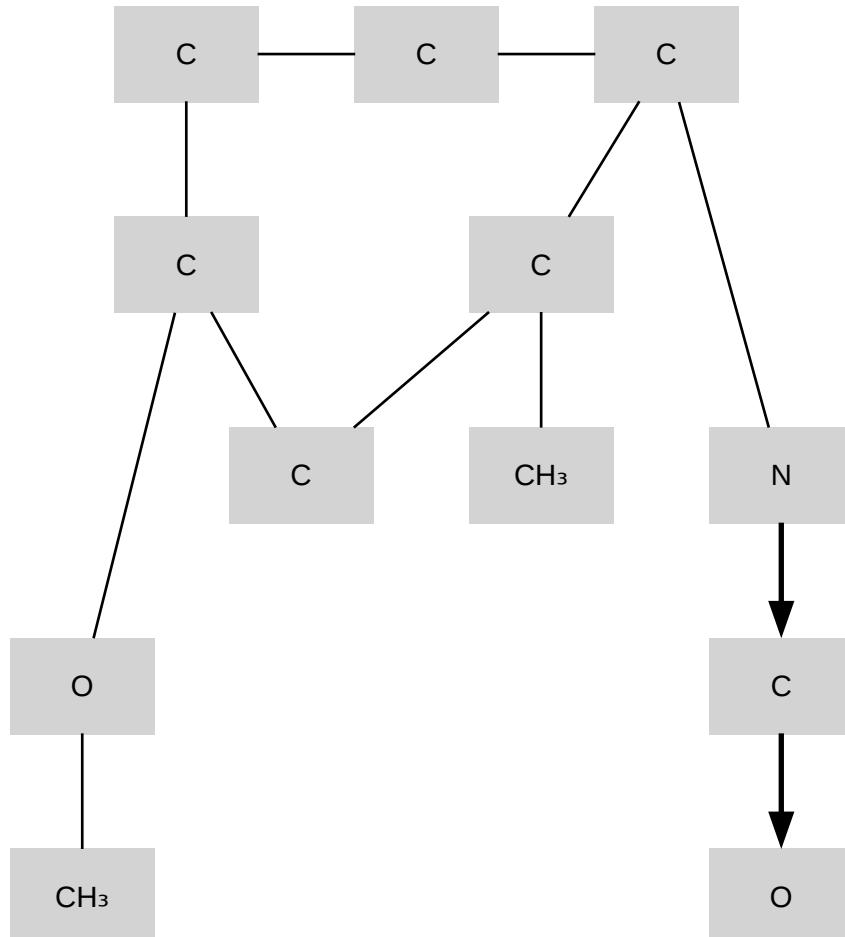
Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

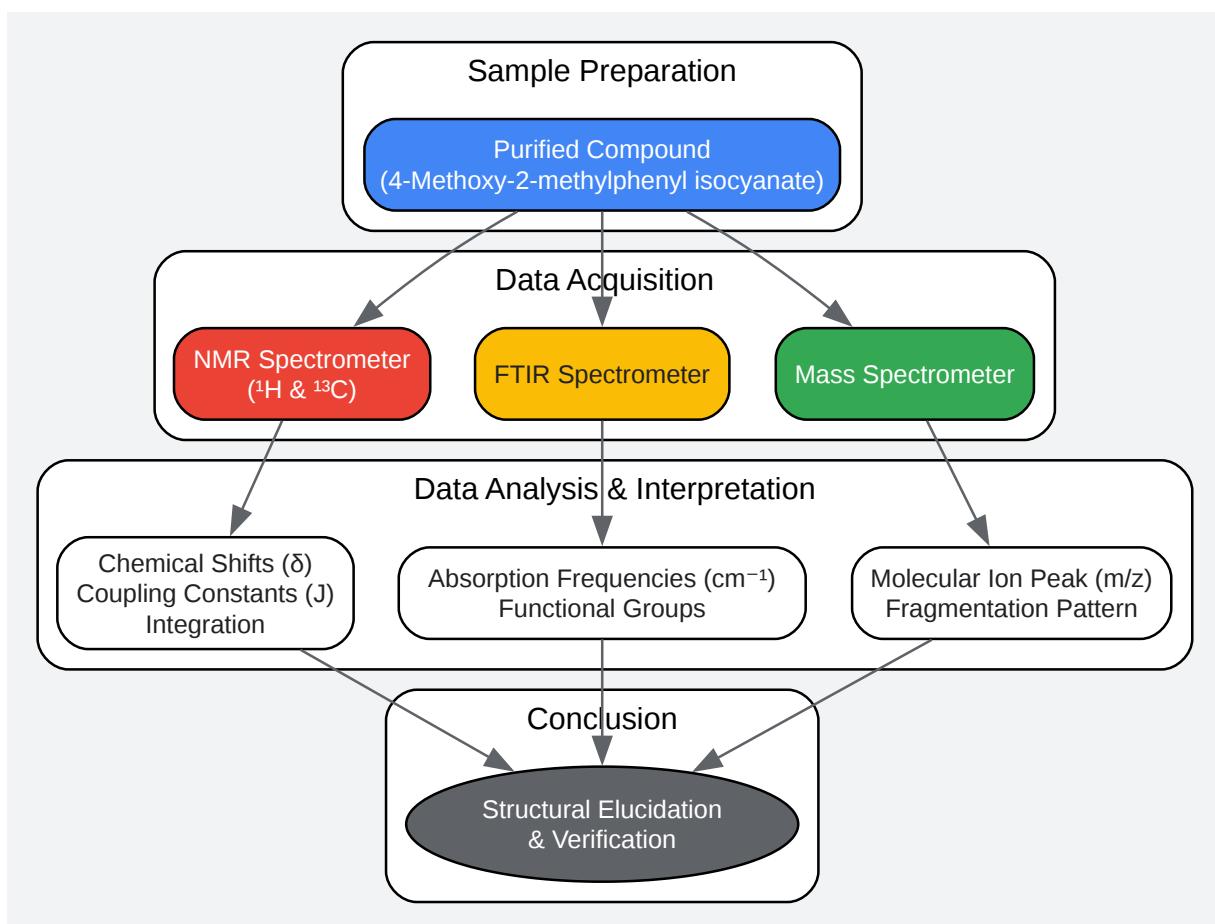
- Sample Preparation: Dissolve 5-10 mg of purified **4-Methoxy-2-methylphenyl isocyanate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the TMS or residual solvent peak.

Infrared (IR) Spectroscopy


- Sample Preparation (Thin Film): As **4-Methoxy-2-methylphenyl isocyanate** is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.
- Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . Collect a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small molecules, which will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) can also be used, which typically generates protonated molecules ($[M+H]^+$).
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **4-Methoxy-2-methylphenyl isocyanate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-methoxy-2-methylphenyl isocyanate (C₉H₉NO₂)
[pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-2-methylphenyl isocyanate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1302013#4-methoxy-2-methylphenyl-isocyanate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com